N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that belongs to the class of organic molecules known as acetamides. This compound features a complex structure that incorporates various functional groups, making it of interest in medicinal chemistry and biological research. Its potential applications include roles as a pharmaceutical agent due to its possible biological activities.
The compound can be synthesized through multiple organic synthesis techniques, which involve constructing its molecular framework from simpler precursors. The synthesis typically requires several steps, including the formation of the pyrimidine core and the introduction of specific substituents.
This compound is classified under:
The synthesis of N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide generally involves the following steps:
The synthesis can vary based on the specific reagents and conditions used. For instance, common reagents for forming the pyrimidine ring include aldehydes and amidines, while acetamide formation might involve acyl chlorides or anhydrides.
The molecular formula for N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is , with a molecular weight of 354.4 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide |
| Molecular Formula | C20H26N4O2 |
| Molecular Weight | 354.4 g/mol |
| InChI | InChI=1S/C20H26N4O2/c1-14... |
| InChI Key | VERRJQHVHLZSRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3C)C |
The structural complexity includes an ether linkage and multiple rings, contributing to its potential biological activity.
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways affected depend on the target interactions and context of use.
The physical properties of N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide have not been extensively detailed in available literature but are generally characterized by:
Relevant chemical properties include:
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:
This compound represents a significant area of interest due to its complex structure and potential applications across various fields, particularly in medicinal chemistry and drug development. Further research into its properties and mechanisms could yield valuable insights into its practical uses in science and industry.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1